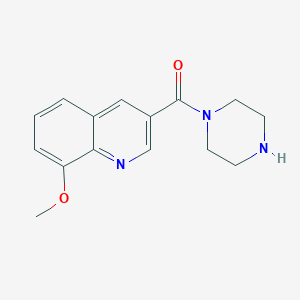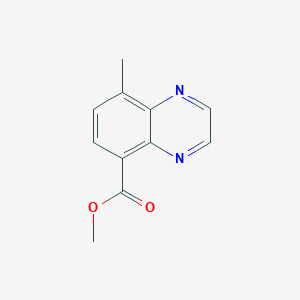![molecular formula C14H13BrN2 B13661489 6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a dihydropyrrolo[3,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides in the presence of a base.
Bromination: The bromine atom is introduced through bromination reactions using bromine or bromine-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its interactions with biological targets, contributing to the discovery of new bioactive compounds.
Industrial Applications: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Contains additional oxygen atoms, altering its chemical properties and reactivity.
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Features a different oxidation state, impacting its biological activity and synthetic applications.
Uniqueness
6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both synthetic and medicinal chemistry.
属性
分子式 |
C14H13BrN2 |
|---|---|
分子量 |
289.17 g/mol |
IUPAC 名称 |
6-benzyl-3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H13BrN2/c15-13-6-12-9-17(10-14(12)16-7-13)8-11-4-2-1-3-5-11/h1-7H,8-10H2 |
InChI 键 |
LIHOIURYDRJOBS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1CC3=CC=CC=C3)N=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





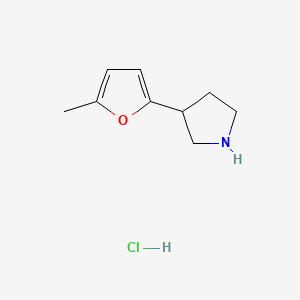
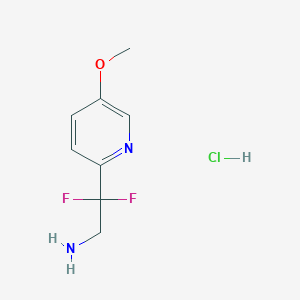
![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
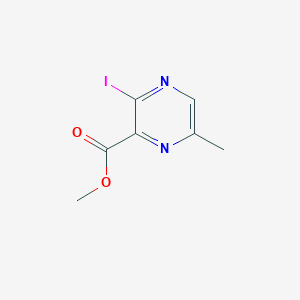
![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)

